molecular formula C27H25NO7 B12203055 (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12203055
M. Wt: 475.5 g/mol
InChI Key: SQBDHFMZBRFAMM-ROTLSHHCSA-N
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Description

(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its furobenzoxazinone core, which is fused with methoxyphenyl and trimethoxybenzylidene groups. The presence of multiple methoxy groups and the benzylidene moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the benzylidene intermediate. This intermediate is then subjected to cyclization with a furobenzoxazinone precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of halogens or nitro groups on the phenyl rings.

Scientific Research Applications

(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-8-(4-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(2Z)-8-(4-methoxyphenyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C27H25NO7/c1-30-18-7-5-17(6-8-18)28-14-20-21(34-15-28)10-9-19-26(29)25(35-27(19)20)12-16-11-23(32-3)24(33-4)13-22(16)31-2/h5-13H,14-15H2,1-4H3/b25-12-

InChI Key

SQBDHFMZBRFAMM-ROTLSHHCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5OC)OC)OC)/C4=O)OC2

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5OC)OC)OC)C4=O)OC2

Origin of Product

United States

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